

Solubility profile of 2-Bromo-4'-fluoroacetophenone in various solvents.

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Compound of Interest

Compound Name: 2-Bromo-4'-fluoroacetophenone

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Solubility Profile of 2-Bromo-4'-fluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **2-Bromo-4'-fluoroacetophenone**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and presents a detailed, standardized experimental protocol for determining the thermodynamic solubility of this compound in various solvents. This allows research and drug development professionals to generate precise and reliable solubility data in-house.

Introduction to 2-Bromo-4'-fluoroacetophenone

2-Bromo-4'-fluoroacetophenone is a halogenated aromatic ketone with the molecular formula C₈H₆BrFO.[1][2][3] It typically appears as a white to off-white or beige to light grey-green crystalline solid.[1][2] This compound serves as a versatile building block in medicinal chemistry and is utilized in the synthesis of various pharmaceutical agents.[1][2] Understanding its solubility is critical for reaction kinetics, purification, formulation, and overall process development.

Solubility Data



Currently, there is a lack of comprehensive quantitative solubility data for **2-Bromo-4'- fluoroacetophenone** across a wide range of solvents in publicly accessible literature. The available information is qualitative and is summarized in the table below. This table serves as a foundational guide, and it is recommended that researchers determine quantitative solubility in their specific solvent systems using the protocol provided in the subsequent section.

Table 1: Qualitative Solubility of 2-Bromo-4'-fluoroacetophenone

Solvent	Solubility	Source(s)
Water	Sparingly soluble / Insoluble	[2][4]
Methanol	Soluble	[1][2][5][6][7]
Chloroform	Soluble	[6]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reproducible solubility data, the equilibrium or thermodynamic solubility should be determined. This value represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with an excess of the solid solute.[8][9][10] The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[9][10][11]

Principle

An excess amount of the solid **2-Bromo-4'-fluoroacetophenone** is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated solution is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

2-Bromo-4'-fluoroacetophenone (solid)



- Solvents of interest (e.g., water, methanol, ethanol, chloroform, acetone, DMSO, etc.)
- Glass vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Analytical balance
- · Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV) and column

Procedure

- Preparation: Add an excess amount of solid 2-Bromo-4'-fluoroacetophenone to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been achieved.[12]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[13]
 It is crucial to perform this step quickly to avoid temperature fluctuations that could alter the solubility.
- Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical



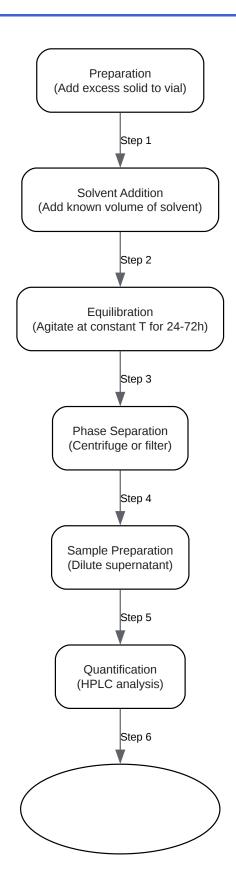
method.

- Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of **2-Bromo-4'-fluoroacetophenone**.
- Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of **2-Bromo-4'-fluoroacetophenone**.





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Workflow for Thermodynamic Solubility Determination



Conclusion

While quantitative solubility data for **2-Bromo-4'-fluoroacetophenone** is not readily available in the literature, this guide provides the necessary qualitative background and a robust experimental protocol for its determination. By following the detailed shake-flask method, researchers and drug development professionals can generate reliable and accurate solubility profiles for this important pharmaceutical intermediate in various solvent systems, thereby facilitating more efficient and predictable process development and formulation activities.

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